molecular formula C16H12Cl2N2S B2500369 2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole CAS No. 954001-59-3

2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole

Cat. No.: B2500369
CAS No.: 954001-59-3
M. Wt: 335.25
InChI Key: WZXPUQAMFJYKNK-UHFFFAOYSA-N
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Description

2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole is a useful research compound. Its molecular formula is C16H12Cl2N2S and its molecular weight is 335.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

A series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, closely related to 2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole, has been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds, including a derivative known as tiflamizole, demonstrated significant potency in rat adjuvant-induced arthritis and mouse phenyl-p-benzoquinone writhing assays, outperforming standard drugs like phenylbutazone and indomethacin (Sharpe et al., 1985).

Antiproliferative Properties and DNA Binding

New diamidino-, diisopropylamidino-, and diimidazolinyl-substituted derivatives of phenyl benzothiazolyl and dibenzothiazolyl furans and thiophenes, akin to the structure of this compound, were prepared and shown to have significant antiproliferative effects on various tumor cell lines. These compounds also demonstrated efficient minor groove binding properties to DNA, suggesting a potential mechanism for their antiproliferative activity (Racané et al., 2010).

Imidazole-Based Medicinal Chemistry

Imidazole rings, central to the structure of this compound, are prevalent in a variety of biologically active compounds. They are known for their ability to bind with enzymes and receptors in biological systems, showcasing diverse bioactivities. Imidazole-based compounds are used to treat various diseases and are increasingly valuable in medicinal chemistry for their therapeutic potency (Zhang et al., 2014).

Corrosion Inhibition

Imidazole derivatives, including structures similar to this compound, have been investigated for their corrosion inhibition properties. Studies involving different imidazole molecules, including those with hydroxyl groups, have demonstrated significant efficiency in inhibiting corrosion, with mechanisms involving both physisorption and chemisorption (Prashanth et al., 2021).

Antifungal Applications

Related imidazole compounds have been synthesized and found effective as antifungal agents. For instance, 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride demonstrated high efficacy against guinea pig dermatophytosis when applied topically in cream and gel formulations (Ogata et al., 1983).

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2S/c17-13-7-6-11(8-14(13)18)10-21-16-19-9-15(20-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXPUQAMFJYKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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